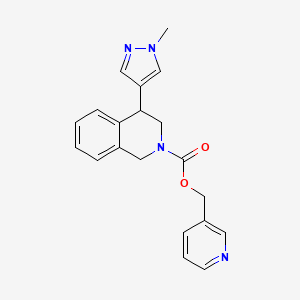![molecular formula C23H22N2O5S B2488557 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide CAS No. 476368-93-1](/img/structure/B2488557.png)
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with basic substrates to achieve the desired complex structure. For example, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves condensing thiophene-2-carboxamide with different reagents through a series of reactions to introduce various functional groups (Talupur, Satheesh, & Chandrasekhar, 2021). This process exemplifies the complexity and precision required in synthesizing compounds with specific structural features.
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated using various spectroscopic methods, including IR, NMR (1H and 13C), Mass, and elemental analysis. For instance, the structure of similar thiophene derivatives has been characterized, revealing detailed molecular frameworks and confirming the successful incorporation of functional groups critical for the compound's biological activity and chemical properties (Kumara, Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, facilitating their interaction with biological targets or altering their chemical stability and reactivity. For example, the modification of thiophene derivatives to enhance histone deacetylase inhibitory activity showcases the chemical versatility of these compounds (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009). Such modifications can significantly impact the compound's pharmacological profile and application potential.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a crucial role in the compound's application. X-ray crystallography has provided insights into the crystal and molecular structure, confirming the compound's conformation and stability (Kumara et al., 2018). These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for modifications, are critical for designing compounds with desired biological activities. The synthesis and modification routes highlight the compound's chemical versatility, allowing for the targeted adjustment of its properties to meet specific application needs (Talupur et al., 2021).
Wirkmechanismus
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cancer progression.
Mode of Action
It has been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cell lines . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.
Biochemical Pathways
The compound has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound’s action results in the inhibition of cell growth and induction of cell death.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-14-19(12-15-7-8-17-18(11-15)30-13-29-17)31-23(21(14)22(24)27)25-20(26)9-10-28-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFBJGVMSSEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCOC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)
![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)
![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)
![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2488493.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2488495.png)
